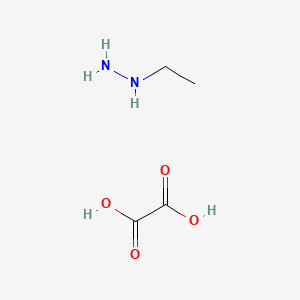

Ethylhydrazine oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58182. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H2O4/c1-2-4-3;3-1(4)2(5)6/h4H,2-3H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMHBFMURBWDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064429 | |

| Record name | Hydrazine, ethyl-, ethanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-60-3 | |

| Record name | Hydrazine, ethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, ethyl-, ethanedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, ethyl-, ethanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, ethyl-, ethanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylhydrazinediylium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylhydrazine oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96J2D4YSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylhydrazine oxalate CAS number 6629-60-3

An In-Depth Technical Guide to Ethylhydrazine Oxalate (CAS 6629-60-3)

Executive Summary

This compound (CAS: 6629-60-3) is the oxalate salt of ethylhydrazine, a reactive chemical intermediate. The conversion of the volatile and hazardous liquid ethylhydrazine into a stable, crystalline oxalate salt significantly improves its handling, storage, and utility in synthetic chemistry. This guide provides a comprehensive technical overview of its core properties, a detailed synthesis protocol, methods for analytical characterization, its primary applications as a chemical building block, and critical safety protocols. The information is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and practical understanding for professionals in research and development.

Core Properties and Characteristics

This compound is valued in organic synthesis for its role as a stable source of the ethylhydrazine moiety. Its solid form circumvents the challenges associated with handling the free base, ethylhydrazine, which is a volatile and highly reactive liquid.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 6629-60-3 | [1][2] |

| Molecular Formula | C₂H₈N₂ · C₂H₂O₄ | [1][3] |

| Molecular Weight | 150.13 g/mol | [1][4] |

| Appearance | Crystalline Solid | [5] |

| Melting Point | 170-173 °C (with decomposition) | [1][2][6] |

| Purity (Typical) | ≥96.0% (Titration) | [1] |

| Common Impurities | ~2% hydrazine | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated, and dark place. Light sensitive. | [7][8] |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. The primary rationale for this preparation is to "tame" the hazardous free base, ethylhydrazine, by converting it into a manageable solid salt. The oxalate salt form offers superior stability and ease of handling for weighing and dispensing in subsequent reactions.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from its free base.

Detailed Synthesis Protocol

This protocol describes a common method for preparing this compound. The choice of an alcohol/water solvent system facilitates the dissolution of reactants while allowing for effective precipitation of the final salt product upon cooling.

Objective: To synthesize and isolate crystalline this compound from ethylhydrazine free base.

Materials:

-

Ethylhydrazine

-

Oxalic acid dihydrate

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a reaction flask, prepare a solution of oxalic acid dihydrate in a minimal amount of a water-alcohol mixture (e.g., 1:1 v/v). Causality: Dissolving the oxalic acid first ensures it is fully available for the neutralization reaction.

-

Cooling: Place the reaction flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C. Causality: The reaction is exothermic. Maintaining ice-cold conditions controls the reaction rate, minimizes side reactions, and favors the crystallization of the product by reducing its solubility.[5]

-

Addition of Ethylhydrazine: Slowly add a stoichiometric equivalent of ethylhydrazine to the cooled oxalic acid solution dropwise using an addition funnel. Monitor the temperature to ensure it does not rise significantly.

-

Reaction and Crystallization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. A white crystalline precipitate of this compound will form. Causality: The extended stirring time ensures the reaction goes to completion and allows for the growth of well-defined crystals.[5]

-

Isolation: Isolate the product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[5]

-

Drying: Dry the crystalline product under a vacuum at room temperature to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures the material meets the standards required for subsequent use in drug development or complex organic synthesis.

Analytical Workflow Diagram

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

While specific spectra should be run for each batch, the following provides a guide to the expected results from key analytical techniques.

| Analytical Technique | Expected Result / Observation |

| ¹H NMR | In a suitable solvent like D₂O, one would expect to see signals corresponding to the ethyl group: a triplet for the -CH₃ protons and a quartet for the -CH₂- protons. The N-H protons will be exchangeable and may appear as broad signals or be absent after a D₂O shake. The absence of signals from the oxalic acid is expected due to its symmetry and lack of protons. |

| LC-MS | The mass spectrum should show a peak corresponding to the protonated ethylhydrazine molecule [C₂H₈N₂ + H]⁺ at m/z ≈ 61.08. The oxalate ion would be observed in negative ion mode. |

| Titration | An acid-base titration can be used to determine the purity of the salt, which is typically found to be ≥96.0%.[1] |

| FT-IR | The infrared spectrum will show characteristic stretches for N-H bonds (typically broad in the 3100-3300 cm⁻¹ region), C-H bonds (around 2800-3000 cm⁻¹), and strong, broad absorptions characteristic of the carboxylate (C=O and C-O) groups of the oxalate anion. |

Applications in Research and Development

This compound is not an active pharmaceutical ingredient itself but serves as a crucial and versatile precursor in the synthesis of complex heterocyclic structures. Its utility lies in providing the N-ethyl-N-amino functionality required for constructing various ring systems.

Role as a Synthetic Building Block

The primary application of this compound is as a stable reagent for introducing an ethylhydrazine group in the synthesis of nitrogen-containing heterocycles.[5] These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][6]

Sources

- 1. エチルヒドラジン シュウ酸塩 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. Buy this compound | 6629-60-3 [smolecule.com]

- 6. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 7. This compound MSDS CasNo.6629-60-3 [m.lookchem.com]

- 8. 6629-60-3|this compound|BLD Pharm [bldpharm.com]

Synthesis of Ethylhydrazine oxalate for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Ethylhydrazine Oxalate

Introduction

Ethylhydrazine, a monoalkyl-substituted hydrazine derivative, serves as a critical building block in modern organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where it is a key precursor for synthesizing a variety of heterocyclic compounds, including pyrazoles and indazoles.[1][2][3] Due to the volatile and hazardous nature of free ethylhydrazine, it is commonly prepared, stored, and handled as a more stable salt. The oxalate salt, in particular, offers advantages in terms of crystallinity and ease of handling, making it a preferred form for laboratory use.

This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers and professionals in chemistry and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required when working with these potent chemical entities.

Synthetic Strategy and Mechanistic Considerations

The synthesis of monoalkylhydrazines presents a classic chemical challenge: controlling selectivity. The direct alkylation of hydrazine (H₂N-NH₂) with an ethylating agent like bromoethane or diethyl sulfate is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and even tetra-ethylated products, as well as the formation of quaternary hydrazinium salts.

To circumvent this, a robust and controllable strategy involves a two-step process:

-

Protection and Alkylation: The synthesis begins with a more nucleophilic but sterically hindered hydrazine derivative, acetylhydrazine. The acetyl group serves as a protecting group, deactivating one of the nitrogen atoms and directing the ethylation to the terminal nitrogen. This selective N-alkylation is a crucial step for achieving a high yield of the desired mono-substituted product.[1][4]

-

Deprotection and Salt Formation: Following successful ethylation, the acetyl protecting group is removed via acid-catalyzed hydrolysis. The resulting free ethylhydrazine base is then immediately converted to its oxalate salt by treatment with oxalic acid. This not only facilitates purification through crystallization but also transforms the volatile liquid base into a stable, manageable solid.[5][6]

The overall synthetic pathway is depicted below.

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-equipped laboratory with a certified chemical fume hood and appropriate personal protective equipment. A thorough risk assessment must be conducted before commencing any experimental work.

Part A: Synthesis of N-acetyl-N'-ethylhydrazine

This step focuses on the selective ethylation of acetylhydrazine. Potassium phosphate is chosen as a mild and effective base to neutralize the hydrobromic acid formed during the reaction. Tetrahydrofuran (THF) serves as a suitable polar aprotic solvent.[1]

Table 1: Reagent Specifications

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Acetylhydrazine | 74.08 | 10.0 g | 0.135 | 1.0 |

| Bromoethane | 108.97 | 16.2 g (11.0 mL) | 0.149 | 1.1 |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | 136.09 | 22.0 g | 0.162 | 1.2 |

| Tetrahydrofuran (THF) | - | 150 mL | - | - |

Procedure:

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure the apparatus is dry and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add acetylhydrazine (10.0 g), potassium dihydrogen phosphate (22.0 g), and tetrahydrofuran (150 mL).[1]

-

Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

-

Addition of Ethylating Agent: Add bromoethane (11.0 mL) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.[4]

-

Work-up:

-

Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium salts and unreacted phosphate).

-

Wash the filter cake with a small amount of fresh THF (2 x 20 mL) to recover any residual product.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil is N-acetyl-N'-ethylhydrazine, which can be used in the next step without further purification.

-

Part B: Hydrolysis and Synthesis of this compound

The crude intermediate is hydrolyzed under acidic conditions to cleave the acetyl group. The resulting ethylhydrazine is then precipitated as its stable oxalate salt.

Procedure:

-

Hydrolysis: Transfer the crude N-acetyl-N'-ethylhydrazine oil to a 250 mL round-bottom flask. Add 100 mL of 6M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 4 hours.[4] This step should be performed in a fume hood as HCl vapors are corrosive.

-

Neutralization and Isolation (Caution):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/w) until the solution is strongly basic (pH > 12). This step is highly exothermic and should be performed with caution.

-

The free ethylhydrazine base can be extracted from the aqueous layer with a suitable organic solvent like dichloromethane (3 x 50 mL). Note: Ethylhydrazine is toxic and volatile; handle with extreme care.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate on a rotary evaporator at low temperature (<40°C) to obtain the crude ethylhydrazine base.

-

-

Salt Formation:

-

Immediately dissolve the crude ethylhydrazine base in 100 mL of a 1:1 water-ethanol mixture.

-

In a separate beaker, dissolve oxalic acid dihydrate (1.1 equivalents based on the starting acetylhydrazine, approx. 18.7 g) in 50 mL of warm water.

-

Cool both solutions to 0-5°C in an ice bath.

-

Slowly add the cold oxalic acid solution to the stirred ethylhydrazine solution. A white crystalline precipitate of this compound should form immediately.[5][6]

-

-

Purification:

-

Stir the slurry at 0°C for an additional hour to ensure complete crystallization.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol (2 x 20 mL) to remove any soluble impurities.

-

Dry the product in a vacuum oven at 50°C to a constant weight. A typical yield is 75-85% based on the starting acetylhydrazine.

-

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical methods are recommended:

-

Melting Point: The melting point should be determined using a calibrated apparatus. This compound has a reported melting point of 170-173°C with decomposition.[2][7]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl group (a triplet and a quartet) and exchangeable N-H and O-H protons.

-

¹³C NMR: The carbon NMR will show signals corresponding to the two carbons of the ethyl group and the carboxylate carbon of the oxalate.

-

FTIR: Infrared spectroscopy can be used to identify key functional groups, such as N-H stretches, C-H stretches, and the strong carboxylate C=O stretches.

-

-

Elemental Analysis: For a pure sample, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula C₄H₁₀N₂O₄.[5][8]

Table 2: Physical and Safety Data

| Compound | CAS No. | Molecular Wt. | Hazards |

| This compound | 6629-60-3 | 150.13 | Suspected carcinogen, toxic, skin sensitizer.[1][9][10] |

| Bromoethane | 74-96-4 | 108.97 | Harmful, flammable, suspected carcinogen. |

| Hydrazine (general) | 302-01-2 | 32.05 | Highly toxic, corrosive, carcinogen. |

| Oxalic Acid | 144-62-7 | 90.03 | Corrosive, toxic if ingested or absorbed. |

Safety, Handling, and Storage

The chemicals involved in this synthesis are hazardous and demand strict safety protocols.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors and dusts.[11][12] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.[12][13]

-

Handling:

-

Ethylhydrazine and its salts are suspected carcinogens and should be handled with extreme care to avoid skin contact and inhalation.[9][10]

-

Bromoethane is a potent alkylating agent; avoid all contact.

-

When working with strong acids and bases, be mindful of exothermic reactions, especially during neutralization.

-

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[9][12]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials. Do not discharge into drains.[13]

References

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

- Selvakumar, R., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.South African Journal of Chemistry, 67, 52-59. [Link]

- This compound MSDS CasNo.6629-60-3. LookChem. [Link]

- Selvakumar, R., et al. (2014).

- Synthesis and Characterization of Hydrazine Deriv

- Hydrazines. Wikipedia. [Link]

- Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.

- Selvakumar, R., et al. (2014).

- Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxal

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.Organic Letters, 9(7), 1097-1099. [Link]

- Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.Organic Letters, 9(24), 4975-4977. [Link]

- Preparation of hydrazine derivatives.

- MSDS of Ethylhydrazine. Capot Chemical. [Link]

- Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate.

- Novel method for synthesizing ethyl hydrazine dihydrochloride.

- Brown, R. D., & Kearley, R. A. (1950). The Preparation of Ethylhydrazine by Direct Ethylation.Journal of the American Chemical Society, 72(6), 2762-2762. [Link]

- Synthetic methodology for alkyl substituted hydrazines.

- THE LOWER ALIPHATIC DERIV

- Diethyl sulf

- DIETHYL SULF

- Hydrazine, methyl-, sulf

- Diethyl sulf

- This compound, min 95%, 100 grams. CP Lab Safety. [Link]

- Ethylhydrazine oxal

Sources

- 1. Buy this compound | 6629-60-3 [smolecule.com]

- 2. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 4. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 6. [PDF] Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate | Semantic Scholar [semanticscholar.org]

- 7. This compound | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound MSDS CasNo.6629-60-3 [lookchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

Molecular weight and formula of Ethylhydrazine oxalate

An In-Depth Technical Guide to Ethylhydrazine Oxalate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 6629-60-3) is a salt composed of ethylhydrazine and oxalic acid.[1] While not an active pharmaceutical ingredient itself, it serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the field of medicinal chemistry, where the ethylhydrazine moiety is incorporated into more complex molecules to create novel heterocyclic compounds.[1][2][3] Hydrazine derivatives, in general, are foundational to the synthesis of a wide array of biologically active compounds, including treatments for tuberculosis and potential anticancer agents.[4] This guide provides a comprehensive overview of the physicochemical properties, applications, handling, and safety considerations of this compound for professionals in research and drug development.

Physicochemical Properties and Molecular Structure

This compound is a stable, crystalline solid at room temperature, typically appearing as a white to off-white powder.[5] Its salt structure confers greater stability and ease of handling compared to the freebase ethylhydrazine.

Core Data

The fundamental properties of this compound are summarized in the table below, providing at-a-glance information for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 6629-60-3 | [2][6][7] |

| Molecular Formula | C₄H₁₀N₂O₄ or C₂H₈N₂ · C₂H₂O₄ | [2][6][7][8] |

| Molecular Weight | 150.13 g/mol | [2][6][8] |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 170-173 °C (with decomposition) | [2][5][7][9] |

| Synonyms | Ethylhydrazine ethanedioate | [2][10] |

Molecular Structure

The compound consists of an ethylhydrazinium cation and an oxalate anion, joined by ionic and hydrogen bonds. The dual representation of the molecular formula (C₄H₁₀N₂O₄ and C₂H₈N₂ · C₂H₂O₄) reflects this salt structure.

Sources

- 1. Buy this compound | 6629-60-3 [smolecule.com]

- 2. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 4. calcasolutions.com [calcasolutions.com]

- 5. This compound | 6629-60-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 6629-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

A-Z Guide to Purity and Impurity Profiling of Commercial Ethylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhydrazine oxalate (CAS 6629-60-3) is a chemical intermediate with applications in pharmaceutical synthesis and broader organic chemistry.[1] As with any specialty chemical, particularly those used in regulated industries, a thorough understanding of its purity and impurity profile is paramount. Impurities can arise from the synthetic route, subsequent degradation, or storage conditions, and can significantly impact the outcome of research and the safety and efficacy of final drug products. This guide provides an in-depth analysis of the potential impurities associated with commercial this compound, outlines a robust analytical strategy for its characterization, and provides detailed, field-proven protocols for its assessment.

The Impurity Landscape: Origins and Mechanisms

The purity of this compound is typically specified as ≥95% or ≥96%.[2] Understanding the nature of the remaining percentage requires a mechanistic look at how the compound is synthesized and how it behaves over time.

Process-Related Impurities

Commercial synthesis of ethylhydrazine often involves the ethylation of hydrazine or the reduction of a corresponding precursor. A common route involves the reaction of acetylhydrazine with bromoethane, followed by acidic hydrolysis to remove the acetyl protecting group.[3] This process can introduce several predictable impurities:

-

Unreacted Starting Materials: Residual hydrazine is a common impurity noted in commercial specifications. Incomplete reaction or inefficient purification can also leave traces of ethylating agents or their byproducts.

-

Over-Ethylation Products: The reaction may not stop cleanly at mono-ethylation, leading to the formation of 1,2-diethylhydrazine or other poly-ethylated species.

-

Side-Reaction Products: Depending on the specific reagents and conditions, various side reactions can occur. For instance, the use of certain catalysts or bases can lead to the formation of isomeric impurities or other organic byproducts.

Caption: Synthesis pathway and primary impurity formation points.

Degradation-Related Impurities

Hydrazine and its derivatives are powerful reducing agents and are susceptible to decomposition and oxidation, especially in the presence of air, elevated temperatures, or catalytic metal surfaces.[4][5]

-

Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. This is a critical consideration for long-term storage.[4]

-

Thermal Decomposition: While hydrazine salts are generally more stable than the free base, elevated temperatures can cause decomposition.[6][7] The decomposition of hydrazine can yield nitrogen, ammonia, and hydrogen.[4]

-

The Role of the Oxalate Counter-ion: Oxalic acid forms a stable salt with the basic ethylhydrazine. This salt form is generally less volatile and more stable than the free base, making it easier and safer to handle.[6] However, the acidic nature of the oxalate salt could potentially catalyze certain degradation pathways over extended periods or under harsh conditions.

Storage and Handling: To mitigate degradation, this compound should be stored at reduced temperatures (e.g., -20°C) under an inert atmosphere like nitrogen.[8] Contact with metal oxides (iron, copper, etc.), oxidizing agents, and strong acids should be avoided.[4]

A Multi-Faceted Analytical Strategy

No single analytical technique can provide a complete picture of the purity and impurity profile. A robust strategy employs orthogonal methods to identify and quantify the main component, volatile impurities, and non-volatile impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of this approach.[9]

Caption: A comprehensive analytical workflow for purity assessment.

Table 1: Comparison of Key Analytical Techniques

| Technique | Purpose | Rationale & Causality |

| HPLC-UV | Purity assay and quantification of non-volatile impurities. | This compound is an organic salt, making it non-volatile and ideal for liquid chromatography.[10] A reversed-phase method separates compounds based on polarity. Using a UV detector is effective as the hydrazine moiety or its derivatives can absorb UV light.[11] |

| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | This technique is highly sensitive for detecting residual solvents or volatile byproducts from synthesis.[9] Because hydrazines can be highly reactive and polar, derivatization is often required to improve chromatographic behavior and prevent degradation on the column.[9][12] |

| NMR Spectroscopy | Structural confirmation and identification. | Provides definitive structural information about the main component and can help identify major impurities if their concentration is sufficient. |

| Karl Fischer Titration | Water content determination. | Water is a common impurity in salt forms and can affect stability and accurate weighing. This method is specific for water and provides a precise quantification. |

Protocol: Reversed-Phase HPLC-UV for Purity Assay

This protocol describes a self-validating system for determining the purity of this compound by percentage area.

Expertise & Rationale:

-

Mobile Phase: A buffered mobile phase is crucial when analyzing salts to ensure consistent ionization state and achieve reproducible retention times and good peak shape.[13] A gradient elution is used to ensure that both early and late-eluting impurities are effectively separated and detected.

-

Column Choice: A C18 column is a robust, general-purpose reversed-phase column suitable for separating a wide range of polar and non-polar compounds.

-

Sample Preparation: Dissolving the salt in an aqueous buffer is critical. Injecting a salt dissolved in a strong organic solvent like acetonitrile can cause poor peak shape and precipitation on the column.[13]

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL solution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 210 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Ramp from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.

-

Protocol: GC-MS for Volatile Impurity Profiling (with Derivatization)

This protocol is designed to identify and quantify potential genotoxic impurities like hydrazine or other volatile process residuals, which must be controlled at very low levels (ppm).[12][14]

Expertise & Rationale:

-

Derivatization: Hydrazines are highly polar and reactive, leading to poor peak shape and potential decomposition in a hot GC injector.[12] Derivatization with an aldehyde or ketone (like acetone or benzaldehyde) converts the hydrazine into a more stable, volatile hydrazone, which is amenable to GC analysis.[11][12][15] This step is critical for accurate and sensitive detection.

-

Detector: A mass spectrometer (MS) is the detector of choice as it provides unequivocal identification of impurities based on their mass fragmentation patterns, which is essential for unknown impurity identification.[9][16] Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for known target impurities.[15]

Step-by-Step Methodology:

-

Derivatizing Agent: Prepare a solution of 1% (v/v) Benzaldehyde in a suitable solvent like Methanol.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a GC vial.

-

Add 1.0 mL of the derivatizing agent solution.

-

Cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for 15-20 minutes.

-

-

Chromatographic Conditions:

-

Column: DB-624 or similar mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm film).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Program:

-

Initial: 50°C, hold for 2 min.

-

Ramp: 15°C/min to 250°C.

-

Hold: Hold at 250°C for 5 min.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-450 amu (for general screening).

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

-

Quantify known impurities using a calibration curve prepared from derivatized reference standards.

-

Summary and Best Practices

A comprehensive evaluation of commercial this compound relies on a deep understanding of its synthesis and stability, coupled with the application of orthogonal analytical techniques. Process impurities originating from the synthetic route and degradants formed during storage are the primary concerns. A combination of HPLC-UV for purity assay and GC-MS with derivatization for trace volatile analysis provides a robust quality control framework. For researchers and developers, verifying the purity of incoming material using these or similar methods is a critical step in ensuring the reliability, reproducibility, and safety of their work.

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

- NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. [Link]

- Kostenko, A. G. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(8), 775-788. [Link]

- Beller, C. J., & Mador, I. L. (1962). Preparation and Storage Stability of High-purity Hydrazine. Industrial & Engineering Chemistry Product Research and Development, 1(2), 105–108. [Link]

- SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

- Reddy, G. et al. (2015). GENERIC APPROACH FOR LOW LEVEL DETERMINATION OF 2- HYDROXY ETHYL HYDRAZINE IN PHARMACEUTICAL INGREDIENTS BY GC-MS USING CHEMICAL DERIVATIZATION. Indo American Journal of Pharmaceutical Research, 5(1). [Link]

- OSHA. (n.d.). HYDRAZINE (Method 308).

- Sreenivas, N. et al. (2021). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. International Journal of Pharmaceutical Quality Assurance, 12(2), 173-178. [Link]

- Olin Corporation. (n.d.). Safety and Handling of Hydrazine.

- ScienceMadness Wiki. (2020).

- Wang, T. et al. (2022). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Reaction Chemistry & Engineering, 7(4), 869-878. [Link]

- Rubtsov, Yu. I. et al. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts.

- Jian, W. et al. (2009). Developing a Trace Level GC–MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Journal of Chromatographic Science, 47(4), 324–327. [Link]

- CP Lab Safety. (n.d.).

- Google Patents. (2021). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.

- Chemsrc. (n.d.).

- Organic Syntheses. (n.d.).

- Scilit. (n.d.). Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. [Link]

- Chromatography Forum. (2017). HPLC purity test for compound in potassium salt. [Link]

- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

- Google Patents. (2001). EP1162456A1 - HPLC Method for purifying organic compounds.

- ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.

Sources

- 1. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 4. arxada.com [arxada.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chemscene.com [chemscene.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. moravek.com [moravek.com]

- 11. osha.gov [osha.gov]

- 12. sielc.com [sielc.com]

- 13. HPLC purity test for compound in potassium salt - Chromatography Forum [chromforum.org]

- 14. GENERIC APPROACH FOR LOW LEVEL DETERMINATION OF 2- HYDROXY ETHYL HYDRAZINE IN PHARMACEUTICAL INGREDIENTS BY GC-MS USING CHEMICAL DERIVATIZATION | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]

Ethylhydrazine Oxalate: A Comprehensive Technical Guide to its Physical Properties for Researchers and Drug Development Professionals

Introduction

Ethylhydrazine oxalate, a salt formed from the reaction of ethylhydrazine and oxalic acid, is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its physical properties is fundamental to its application, formulation, and safe handling. This guide provides a detailed examination of the melting point and solubility of this compound, grounded in established scientific principles and experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for their work.

Part 1: Core Physical Properties of this compound

A precise understanding of the physical characteristics of a compound is a prerequisite for its effective use in a laboratory or developmental setting. This section details the available data on the melting point and solubility of this compound.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the melting point is consistently reported within a narrow range, often accompanied by decomposition. This thermal instability at its melting temperature is a key characteristic of the compound.

| Physical Property | Value | Source(s) |

| Melting Point | 170-173 °C (with decomposition) | [1] |

The decomposition at the melting point suggests that thermal analyses, such as Differential Scanning Calorimetry (DSC), would reveal an endothermic event coupled with an exothermic decomposition profile. Researchers should exercise caution when heating this compound, as the decomposition may release gaseous byproducts.

Solubility Profile

However, qualitative information can be inferred from purification procedures described in the literature. The use of water and ethanol-water mixtures for the recrystallization of this compound indicates that it possesses appreciable solubility in these protic solvents, particularly at elevated temperatures. This suggests that the compound is likely polar. The principle of "like dissolves like" would predict lower solubility in nonpolar organic solvents.

To address this gap in quantitative data, this guide provides detailed protocols for the experimental determination of solubility in the subsequent sections.

Part 2: Experimental Determination of Physical Properties

For a research scientist, the ability to independently verify or determine the physical properties of a compound is an essential skill. This section provides authoritative, step-by-step protocols for determining the melting point and solubility of this compound.

Protocol for Melting Point Determination

The determination of a melting point range is a standard procedure for assessing the purity of a crystalline solid. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This is observed as the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Sample Preparation: A finely powdered sample ensures uniform heat distribution.

-

Capillary Tube: A thin-walled capillary tube allows for efficient heat transfer to the sample.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination. A rapid heating rate can lead to a falsely elevated and broad melting range.

-

Calibration: The accuracy of the thermometer or automated apparatus should be regularly verified with certified standards.

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup:

-

Manual Apparatus (Thiele Tube): Secure the capillary tube to a thermometer with a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the oil level is above the top of the sample.

-

Automated Apparatus: Place the capillary tube into the designated sample holder of the automated melting point apparatus.

-

-

Heating:

-

Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get an estimated value. Allow the apparatus to cool before proceeding.

-

Slow, Accurate Determination: Heat the apparatus at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point range is reported as T1 - T2.

-

-

Repeat: Perform at least two more determinations to ensure reproducibility.

Caption: A flowchart illustrating the key steps in determining the melting point of a solid compound.

Protocol for Solubility Determination

The following protocol is based on the principles outlined in the OECD Test Guideline 105 (Water Solubility) and USP General Chapter <1236> (Solubility Measurements), which are authoritative standards for this determination[3][4][5][6][7][8][9][10]. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Equilibrium solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium with an excess of the undissolved substance.

-

Excess Solute: The presence of an excess of the solid ensures that the solution reaches saturation.

-

Agitation: Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium in a reasonable timeframe.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is typically determined by taking measurements at different time points until the concentration in the solution remains constant.

-

Separation of Undissolved Solid: It is critical to separate the saturated solution from the excess solid without altering the composition of the solution (e.g., by temperature changes causing precipitation). Centrifugation or filtration are common methods.

-

Analytical Method: A validated analytical method with sufficient sensitivity and specificity (e.g., HPLC, UV-Vis spectroscopy) is required to accurately quantify the concentration of the dissolved solute.

-

Preliminary Test: To estimate the solubility, add the test substance in portions to a known volume of the solvent at the test temperature until a persistent solid is observed. This will help in determining the appropriate amount of substance to use in the main test.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (as determined from the preliminary test) to a suitable vessel (e.g., a screw-capped flask).

-

Add a known volume of the desired solvent (e.g., distilled water, ethanol, methanol, acetone, dichloromethane).

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessel in a constant temperature water bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

Allow the vessel to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge a portion of the suspension at the test temperature to separate the solid phase.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent and does not adsorb the solute. The filtration apparatus should be pre-equilibrated to the test temperature.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

-

Reporting: Report the determined solubility along with the specific solvent and temperature.

Caption: A schematic outlining the shake-flask method for determining the equilibrium solubility of a compound.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and provided detailed, authoritative protocols for their experimental determination. While the melting point is well-characterized, the lack of quantitative solubility data in the public domain necessitates the application of the robust experimental procedures detailed herein. By following these self-validating systems, researchers, scientists, and drug development professionals can confidently determine these critical parameters, ensuring the integrity and reproducibility of their work. The provided workflows and the emphasis on the causality behind experimental choices aim to empower users with both the practical knowledge and the theoretical understanding required for the successful characterization of this and other chemical entities.

References

- LookChem.

- Asian Journal of Research in Chemistry. Solubility of Oxalic Acid. [Link]

- USP-NF. <1236> Solubility Measurements. [Link]

- Reddit. Acetone + oxalic acid?. [Link]

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

- Situ Biosciences.

- ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

- FILAB. Solubility testing in accordance with the OECD 105. [Link]

- PubMed Central.

- Chemsrc.

- Analytice.

- TEGEWA. Water-soluble or Not? A Simple Question Difficult to Answer. [Link]

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

- Regulations.gov.

- Semantic Scholar. 1236 SOLUBILITY MEASUREMENTS. [Link]

- CHEMICAL POINT.

Sources

- 1. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 2. This compound MSDS CasNo.6629-60-3 [lookchem.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. tegewa.de [tegewa.de]

- 8. biorelevant.com [biorelevant.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. [PDF] 1236 SOLUBILITY MEASUREMENTS | Semantic Scholar [semanticscholar.org]

A Comprehensive Spectroscopic Guide to Ethylhydrazine Oxalate for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Ethylhydrazine Oxalate (CAS No. 6629-60-3), a key chemical intermediate.[1][2][3] As a compound frequently utilized in the synthesis of various pharmaceutical and chemical entities, its unambiguous identification and purity assessment are paramount.[4] This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

The guide is structured to provide not just the data, but also the underlying causality for the experimental approaches and interpretation of the resulting spectra. This self-validating system of protocols and analysis is designed to empower researchers, scientists, and drug development professionals in their work with this compound.

Molecular Structure and Properties

This compound is an ionic salt formed by the protonation of ethylhydrazine by oxalic acid. This results in the formation of the ethylhydrazinium cation and the oxalate anion.

-

Structure: The compound consists of an ethylhydrazine cation (CH₃CH₂NHNH₃⁺) and an oxalate anion (⁻OOC-COO⁻).

Below is a diagram illustrating the ionic interaction between the ethylhydrazine cation and the oxalate anion.

Caption: A diagram showing the ionic pairing of the ethylhydrazine cation and the oxalate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the structure of the ethyl group and the presence of the oxalate counter-ion.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Caption: Workflow for the acquisition of an FT-IR spectrum using the KBr pellet method.

Causality Behind Experimental Choices:

-

KBr Pellet Method: This solid-state sampling technique is ideal for polar, non-volatile compounds like salts. Potassium bromide (KBr) is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.

Characteristic IR Absorption Bands

The IR spectrum will be a superposition of the absorptions from both ions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2800 (broad) | N-H Stretch | -NH₃⁺, -NH- |

| 2980 - 2850 | C-H Stretch | Ethyl Group (-CH₃, -CH₂) |

| ~1700 (strong, sharp) | C=O Asymmetric Stretch | Oxalate Anion (⁻COO⁻) |

| ~1600 | N-H Bend | -NH₃⁺ |

| ~1315 (strong) | C=O Symmetric Stretch | Oxalate Anion (⁻COO⁻) |

Note: The interpretation of oxalate vibrational modes is based on studies of related oxalate compounds. [5][6][7]The strong and distinct oxalate peaks are particularly diagnostic for confirming the presence of the counter-ion.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. For a salt like this compound, the analysis typically focuses on the more volatile component, ethylhydrazine.

Experimental Protocol: MS Data Acquisition

A common method would be Gas Chromatography-Mass Spectrometry (GC-MS) of the free base or Electrospray Ionization (ESI) on the salt. The protocol below assumes analysis of the ethylhydrazine component.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): This high-energy ionization technique is standard for GC-MS and produces a predictable and reproducible fragmentation pattern, which is excellent for library matching and structural confirmation.

Mass Spectrum and Fragmentation

The mass spectrum of ethylhydrazine (MW = 60.10 g/mol ) is characterized by several key fragments. [8]The molecular ion [C₂H₈N₂]⁺• is expected at m/z 60.

| m/z | Proposed Fragment | Structure |

| 60 | Molecular Ion | [CH₃CH₂NHNH₂]⁺• |

| 45 | Loss of •NH₂ | [CH₃CH₂NH]⁺ |

| 31 | Loss of •C₂H₅ | [NHNH₂]⁺ |

| 29 | Ethyl Cation | [CH₃CH₂]⁺ |

The fragmentation pathway of the ethylhydrazine cation is illustrated below.

Sources

- 1. Hydrazine, ethyl-, ethanedioate (1:1) | C4H10N2O4 | CID 96181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Sodium oxalate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethylhydrazine | C2H8N2 | CID 29062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key reactions and reactivity of Ethylhydrazine oxalate

An In-Depth Technical Guide to the Core Reactions and Reactivity of Ethylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (CAS No. 6629-60-3) is a molecular salt formed from the stoichiometric reaction of ethylhydrazine and oxalic acid.[1] Its chemical formula is C₂H₈N₂ · C₂H₂O₄, with a molecular weight of approximately 150.13 g/mol .[1][2][3] In its solid state, it exists as a white to off-white crystalline powder, a form that offers superior stability and handling characteristics compared to the free base, ethylhydrazine, which is a flammable and volatile liquid.[1] The compound's structure is stabilized by robust hydrogen bonding between the ethylhydrazinium cations and the oxalate anions.[1]

This salt's primary significance in the scientific community, particularly in medicinal chemistry and organic synthesis, lies in its function as a stable and reliable precursor to the ethylhydrazine moiety. Hydrazine derivatives are foundational building blocks for a vast array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[4] This guide provides an in-depth exploration of the core reactivity, key chemical transformations, and practical applications of this compound, grounded in established chemical principles and safety protocols.

Physicochemical Properties and Handling

A clear understanding of a reagent's physical properties is fundamental to its effective and safe use in a laboratory setting. The oxalate salt form tames the hazardous nature of pure ethylhydrazine, rendering it a manageable solid.

| Property | Value | Source(s) |

| CAS Number | 6629-60-3 | [3][5][6][7][8] |

| Molecular Formula | C₄H₁₀N₂O₄ | [3][7] |

| Molecular Weight | ~150.13 g/mol | [1][2][3] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 170-173 °C (with decomposition) | [1][5][6][7] |

| Storage | Room temperature, sealed in a dry, dark place | [9] |

Expert Insight: The choice of the oxalate salt is deliberate. Oxalic acid is a dicarboxylic acid that can effectively neutralize the basic ethylhydrazine, resulting in a stable, non-hygroscopic solid with a well-defined melting and decomposition point. This crystalline nature facilitates accurate weighing and stoichiometry calculations, which is critical for reproducible synthetic outcomes.

Core Reactivity and Key Synthetic Applications

The reactivity of this compound is dictated by the distinct chemical natures of its two components: the nucleophilic ethylhydrazine and the acidic oxalate. In most synthetic applications, the primary goal is to utilize the ethylhydrazine moiety, which requires its liberation from the salt.

Primary Role: Precursor for Heterocyclic Synthesis

This compound is a key starting material for synthesizing a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in drug discovery.[1][5][8] The ethylhydrazine fragment provides the N-N bond and an ethyl group, which can be crucial for tuning the steric and electronic properties of the final molecule to optimize biological activity.

Key Synthetic Targets:

-

1-Ethyl-1H-indazoles: These structures are prevalent in medicinal chemistry.[1][5][8]

-

Pyrazoles and Pyrazolopyrimidines: Used in the development of kinase inhibitors and other therapeutic agents.[5][10]

-

Pyridazine Derivatives: Potential anticonvulsant agents have been synthesized from this precursor.[1][5][8]

The fundamental reaction involves the condensation of ethylhydrazine with a molecule containing two electrophilic centers, leading to cyclization. A classic example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound.

Sources

- 1. Buy this compound | 6629-60-3 [smolecule.com]

- 2. This compound MSDS CasNo.6629-60-3 [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. calcasolutions.com [calcasolutions.com]

- 5. Ethylhydrazine = 96.0 T 6629-60-3 [sigmaaldrich.com]

- 6. This compound | CAS#:6629-60-3 | Chemsrc [chemsrc.com]

- 7. 6629-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]

- 9. 6629-60-3|this compound|BLD Pharm [bldpharm.com]

- 10. 1-Ethylhydrazine hydrochloride | [frontierspecialtychemicals.com]

Safety, handling, and storage of Ethylhydrazine oxalate

An In-Depth Technical Guide to the Safe Handling, and Storage of Ethylhydrazine Oxalate

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for this compound. As a compound with significant chemical reactivity and potential health hazards, a thorough understanding and strict adherence to safety guidelines are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

This compound (CAS No. 6629-60-3) is a chemical that presents multiple health and environmental hazards.[1][2][3] A primary concern is its classification as a potential carcinogen.[1] Additionally, it is harmful if swallowed or in contact with the skin and can cause an allergic skin reaction.[1][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] A summary of its hazard classifications is provided in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Carcinogenicity | Category 1B | H350: May cause cancer.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |

Given these hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should identify potential exposure scenarios and detail the specific control measures that will be implemented to mitigate these risks.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls. For this compound, the following are essential:

-

Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[1][3][4]

-

Glove Box: For procedures that require an inert atmosphere or involve larger quantities of the substance, a glove box is recommended to provide a higher level of containment.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.[1][3][5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material provides adequate protection. Contaminated gloves should be disposed of properly after use, and hands should be washed thoroughly.[1]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes and airborne particles.[5]

-

Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[5] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[3]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or multi-purpose combination (US)) should be used.[5] Respirator use must be in accordance with a comprehensive respiratory protection program.

Caption: Essential Personal Protective Equipment for handling this compound.

Safe Handling Procedures

Adherence to a strict protocol for handling this compound is critical to minimize the risk of exposure. The following step-by-step methodology should be followed:

Experimental Protocol: Weighing and Solubilizing this compound

-

Preparation: Before starting, ensure the fume hood is clean and operational. Gather all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, appropriate glassware, and the chosen solvent.

-

Donning PPE: Put on all required personal protective equipment as detailed in the previous section.

-

Weighing: Carefully transfer the desired amount of this compound from its storage container to the weighing paper or boat using a clean spatula. Perform this task in the fume hood to contain any dust.

-

Transfer: Gently add the weighed solid to the designated glassware.

-

Solubilization: Slowly add the solvent to the glassware containing the this compound. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.

-

Cleaning: After use, decontaminate all equipment that came into contact with the chemical. Dispose of any contaminated disposable items as hazardous waste.

-

Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Caption: Step-by-step workflow for the safe handling of this compound.

Storage Requirements

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

-

Location: Store in a cool, dry, dark, and well-ventilated place.[1][3][6] It should be kept in a tightly closed container.[1][3]

-

Incompatible Materials: this compound should be stored away from strong oxidizing agents, acids, and bases.[1][7]

-

Light Sensitivity: The material is light-sensitive and should be stored in a light-resistant container.[1]

Table 2: Incompatible Materials

| Material Class | Examples |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates |

| Acids | Hydrochloric Acid, Sulfuric Acid |

| Bases | Sodium Hydroxide, Potassium Hydroxide |

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

First Aid

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1][3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3]

Spills

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[8]

-

Clean the spill area with a suitable decontaminating agent.

Fire

-

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[1]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[1][7]

Caption: Flowchart for responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[5]

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste through a licensed disposal company.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Conclusion

This compound is a valuable reagent in research and development, but its inherent hazards necessitate a culture of safety and strict adherence to established protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, following safe handling and storage procedures, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

- LookChem.

- University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

- Chemsrc.

- New Jersey Department of Health.

- Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

Sources

- 1. This compound MSDS CasNo.6629-60-3 [lookchem.com]

- 2. 6629-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. echemi.com [echemi.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

Thermal stability and decomposition of Ethylhydrazine oxalate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethylhydrazine Oxalate

Foreword

In the landscape of pharmaceutical and chemical synthesis, a thorough understanding of the thermal properties of reactive precursors is not merely an academic exercise; it is a cornerstone of process safety, efficiency, and scalability. This compound, a key building block for various heterocyclic compounds, presents a unique profile of utility and hazard.[1][2] Its dual nature—comprising a reactive hydrazine moiety and an oxalate salt structure—necessitates a rigorous evaluation of its behavior under thermal stress. This guide is designed for researchers, chemists, and drug development professionals, offering a deep dive into the thermal stability and decomposition pathways of this compound. We will move beyond simple data presentation to explore the causality behind experimental design and the interpretation of thermal analysis results, ensuring a robust and safe application of this versatile compound.

Physicochemical Properties and Structural Overview

This compound (CAS No. 6629-60-3) is a molecular salt formed from the reaction of ethylhydrazine and oxalic acid.[1] It typically presents as a white to off-white crystalline powder. The stability of the compound in its solid state is largely attributed to the hydrogen bonding between the ethylhydrazinium cations and the oxalate anions.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₂H₈N₂ ⋅ C₂H₂O₄ | [1][3] |

| Molecular Weight | ~150.13 g/mol | [1][4][5] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | 170-173°C (with decomposition) | [1][2][6] |

| Storage Conditions | Room temperature, sealed in dry, dark place | [7] |

Critical Safety and Handling Protocols

The handling of this compound demands stringent safety protocols due to the inherent hazards of its constituents. The ethylhydrazine component is a suspected carcinogen and mutagen, with significant toxicity upon exposure.[1][3] Hydrazine and its derivatives are known to be reactive and can pose fire and explosion risks.[8][9][10]

Trustworthiness through Self-Validating Safety: The following handling procedures are designed to create a self-validating system of safety, where checks and balances are integrated into the workflow.

Mandatory Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a NIOSH-approved respirator when handling the powder outside of a certified fume hood.

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and appropriate protective clothing are mandatory.[3]

Handling and Storage:

-